

# Thermofisher Benzyl 3-hydroxyphenylacetate product specifications

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: Benzyl 3-hydroxyphenylacetate

Cat. No.: B1277242

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## An In-depth Technical Guide to Benzyl 3-hydroxyphenylacetate

Prepared by a Senior Application Scientist, this guide provides a comprehensive technical overview of **Benzyl 3-hydroxyphenylacetate**, a key reagent in synthetic chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its specifications, properties, synthesis, and applications.

## Core Compound Specifications

**Benzyl 3-hydroxyphenylacetate** is a specialized organic compound offered by Thermo Scientific Chemicals, formerly part of the Alfa Aesar portfolio.<sup>[1][2]</sup> Its utility in the laboratory is defined by a specific set of quality parameters that ensure reproducibility in experimental settings.

Table 1: Thermo Fisher Product Specifications

Parameter	Specification	Source
Catalog Numbers	AAB2467906 (5 g), AAB2467914 (25 g)	[2]
Purity (Assay)	≥97.5% (determined by Gas Chromatography)	[1][3]
Physical Form	Powder	[1][3]
Appearance (Color)	Cream to pale brown	[1][3]

| Melting Point | 76.5 - 82.5 °C (clear melt) |[1] |

## Physicochemical Properties

Understanding the fundamental chemical identifiers and properties of **Benzyl 3-hydroxyphenylacetate** is critical for its effective use in designing synthetic routes and for its characterization.

Table 2: Chemical and Physical Properties

Property	Value	Source
CAS Number	295320-25-1	[1][2]
Molecular Formula	C <sub>15</sub> H <sub>14</sub> O <sub>3</sub>	[2]
Molecular Weight	242.27 g/mol	[2][4]
IUPAC Name	benzyl 2-(3-hydroxyphenyl)acetate	[2]
Synonyms	3-hydroxyphenylacetic acid benzyl ester, benzyl 2-(3-hydroxyphenyl)acetate	[2]
PubChem CID	7016416	[2]
SMILES	OC1=CC=CC(CC(=O)OCC2=CC=CC=C2)=C1	[2]

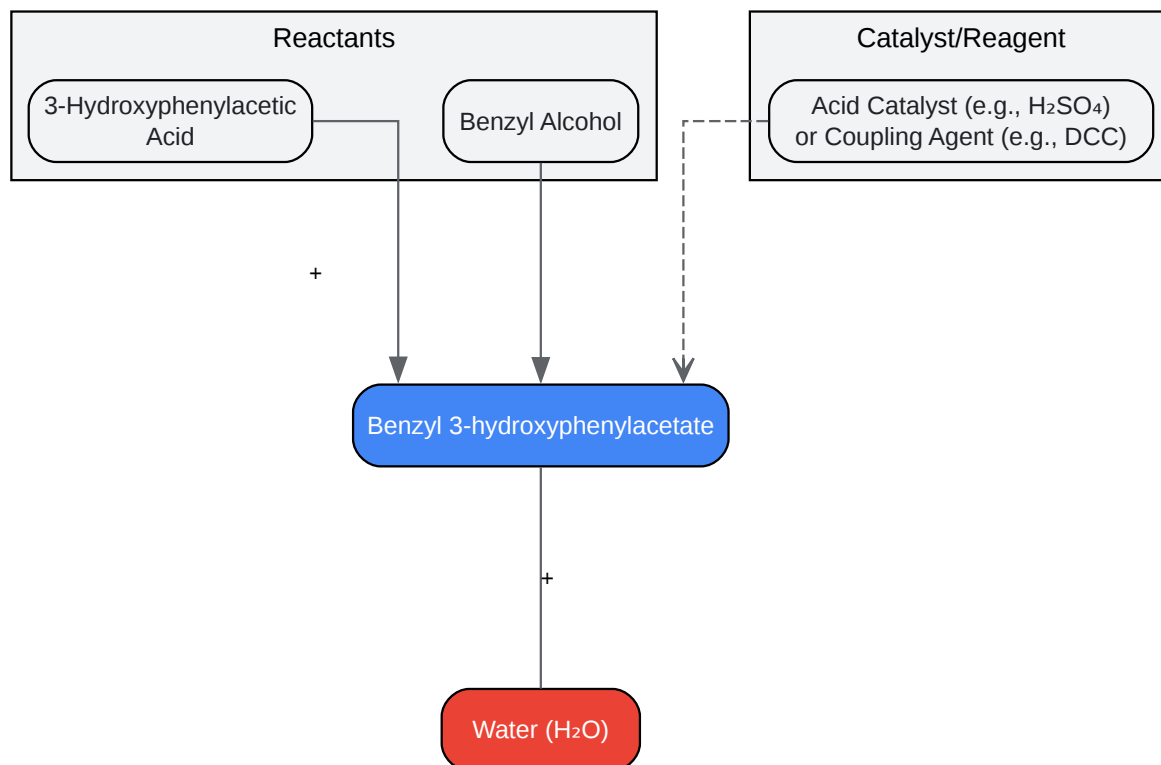
| InChI Key | ALFOBMRIXXPJLQ-UHFFFAOYSA-N |[2] |

## Synthesis and Mechanism of Formation

While specific proprietary synthesis methods for Thermo Fisher's product are not public, the formation of **Benzyl 3-hydroxyphenylacetate**, an ester, can be understood through established esterification principles. The most direct conceptual route is the reaction between 3-Hydroxyphenylacetic acid and Benzyl alcohol.

Several catalytic methods can achieve this transformation, each with distinct advantages concerning yield, purity, and reaction conditions.[5] For instance, Fischer esterification using a strong acid catalyst like sulfuric acid is a classic and cost-effective method.[5] Alternatively, Steglich esterification, which employs reagents like DCC and DMAP, proceeds under milder conditions, making it suitable for sensitive substrates.[5] Another robust method involves converting the carboxylic acid to a more reactive species, such as an acyl chloride, which then readily reacts with the alcohol.[5]

The choice of a specific synthetic pathway in an industrial setting is often dictated by factors including scalability, cost of reagents, and the desired purity profile of the final product.



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Caption: Generalized synthesis of **Benzyl 3-hydroxyphenylacetate**.

## Applications in Research and Drug Development

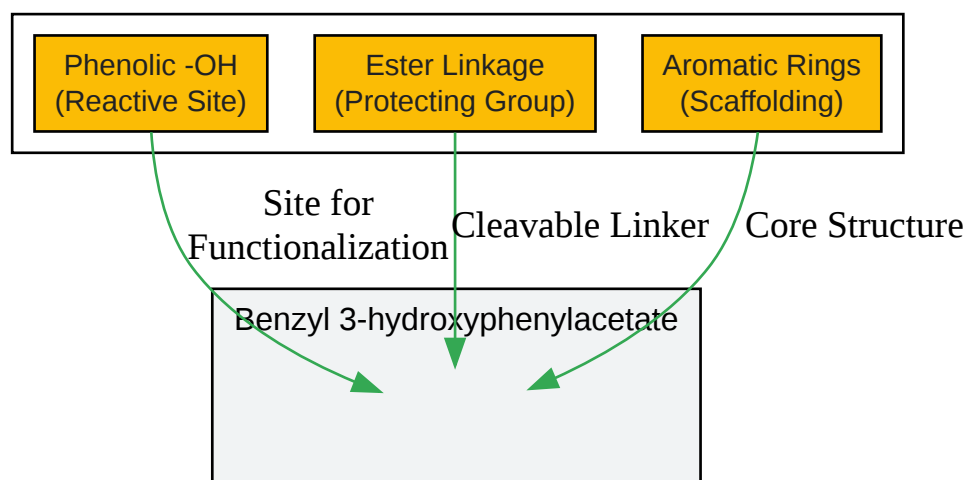
**Benzyl 3-hydroxyphenylacetate** serves as a versatile intermediate in organic synthesis. Its structure incorporates three key features that are highly valuable to medicinal chemists and drug development professionals:

- **Phenolic Hydroxyl Group:** The free hydroxyl group provides a reactive site for etherification, esterification, or coupling reactions, allowing for the introduction of diverse functional groups to explore structure-activity relationships (SAR).
- **Benzyl Ester:** The benzyl group acts as a protecting group for the carboxylic acid.<sup>[6]</sup> This is advantageous in multi-step syntheses where the acidic proton of the carboxylic acid might

interfere with subsequent reactions. The benzyl group can be selectively removed under standard hydrogenolysis conditions.

- Phenylacetate Core: The phenylacetic acid scaffold is a common structural motif in many biologically active molecules.

These features make **Benzyl 3-hydroxyphenylacetate** a valuable starting material for creating libraries of compounds for high-throughput screening and for synthesizing more complex target molecules, including potential drug candidates. The N-benzyl motif, in particular, is frequently used in drug discovery to optimize efficacy and physicochemical properties.[7]



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Caption: Key functional regions for synthetic modification.

## Quality Control and Analytical Methodology

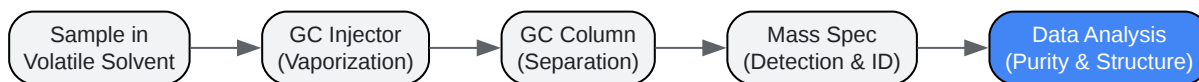
Ensuring the purity and identity of **Benzyl 3-hydroxyphenylacetate** is paramount for its use in sensitive applications. The product specification sheet from Thermo Fisher indicates that Gas Chromatography (GC) is used to determine the assay (purity  $\geq 97.5\%$ ).[1][3] For structurally similar compounds like benzyl phenylacetate, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for both identification and quantification.[8]

A typical GC-MS analysis provides information on the retention time of the compound, which is characteristic under specific chromatographic conditions, and its mass spectrum, which serves

as a molecular fingerprint.

## Experimental Protocol: GC-MS Analysis

- **Sample Preparation:** Prepare a dilute solution of **Benzyl 3-hydroxyphenylacetate** in a suitable volatile organic solvent (e.g., Dichloromethane or Ethyl Acetate).
- **Instrumentation:** Utilize a gas chromatograph coupled to a mass spectrometer.[8]
- **GC Column:** A non-polar or medium-polarity capillary column (e.g., DB-5ms) is typically appropriate for separating aromatic esters.[8]
- **Injector and Carrier Gas:** Set the injector temperature to ensure complete volatilization (e.g., 250 °C). Use an inert carrier gas, such as Helium, at a constant flow rate.[8]
- **Oven Temperature Program:** Start with a lower initial temperature, followed by a programmed ramp to a higher final temperature to ensure good separation from any impurities and the solvent front.
- **Mass Spectrometer:** Operate in electron ionization (EI) mode (typically at 70 eV).[8]
- **Data Acquisition:** Scan a mass range (e.g., m/z 40-400) to capture the molecular ion and key fragment ions.[8]
- **Analysis:** Identify the peak corresponding to **Benzyl 3-hydroxyphenylacetate** based on its retention time. Confirm identity by comparing the acquired mass spectrum to a reference spectrum or by analyzing the fragmentation pattern. Quantify purity by integrating the peak area relative to the total area of all detected peaks.



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Caption: Standard workflow for GC-MS analysis.

## Safety and Handling

According to safety data sheets for similar chemical compounds, appropriate safety precautions must be observed when handling **Benzyl 3-hydroxyphenylacetate**.

- Health Hazards: The compound may be harmful if swallowed.[9][10] It is advisable to wash hands and any exposed skin thoroughly after handling and to avoid eating, drinking, or smoking in the work area.[9][10]
- Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[9] Ensure adequate ventilation in the handling area.
- Environmental Hazards: This class of compound can be very toxic to aquatic life, potentially with long-lasting effects.[9][10] Avoid release into the environment and dispose of the substance and its container at an approved waste disposal facility.[9][10]
- Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[9]

Always consult the most current Safety Data Sheet (SDS) provided by the supplier before use for complete and detailed safety information.

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- To cite this document: BenchChem. [Thermofisher Benzyl 3-hydroxyphenylacetate product specifications]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1277242#thermofisher-benzyl-3-hydroxyphenylacetate-product-specifications>]

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